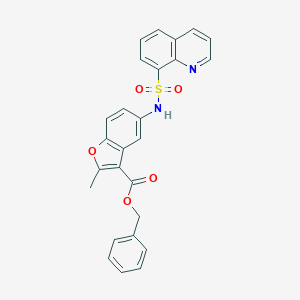

Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate

Description

Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is a synthetic organic compound combining a benzofuran core with quinoline and sulfonamide moieties. The benzofuran scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications, while the quinoline-sulfonamide group enhances binding affinity to biological targets such as kinases or proteases. The compound’s structure includes a methyl substituent at position 2 of the benzofuran ring and a benzyl ester at position 3, which may influence its solubility and metabolic stability.

Properties

IUPAC Name |

benzyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5S/c1-17-24(26(29)32-16-18-7-3-2-4-8-18)21-15-20(12-13-22(21)33-17)28-34(30,31)23-11-5-9-19-10-6-14-27-25(19)23/h2-15,28H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNCUIWTBQLMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heteroannulation of Cyclohexenone Derivatives

The benzofuran scaffold is constructed using a one-pot [3+2] cycloaddition under acidic conditions. Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (1a ) reacts with BQ in toluene/acetic acid (4:1) at reflux for 24 hours, yielding the dihydrobenzofuran lactone 2 (81% yield).

Mechanistic Insight :

-

Protonation of BQ generates BQH⁺, which undergoes ring opening to form an oxo-bis-enone.

-

Nucleophilic attack by the enolized cyclohexenone forms a conjugated intermediate.

-

Lactonization and aromatization yield the benzofuran structure.

Optimization :

-

Solvent system : Toluene/acetic acid (4:1) maximizes yield by balancing solubility and acidity.

-

Temperature : Reflux (≈110°C) ensures sufficient energy for cyclization.

Functionalization at C5: Introduction of the Quinoline-8-Sulfonamido Group

Nitration and Reduction to Generate Amine Intermediate

The C5 position of the benzofuran is nitrated using concentrated HNO₃/H₂SO₄ at 0°C, followed by reduction with H₂/Pd-C in ethanol to yield the 5-aminobenzofuran derivative.

Sulfonylation with Quinoline-8-Sulfonyl Chloride

The amine intermediate reacts with quinoline-8-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, achieving 75–85% yield.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | TEA (2.5 equiv) |

| Temperature | 25°C |

| Time | 12 hours |

Characterization :

-

¹H NMR : Aromatic protons of quinoline (δ 8.5–9.1 ppm) and benzofuran (δ 7.2–7.8 ppm).

-

HRMS : [M+H]⁺ calculated for C₂₆H₂₁N₂O₅S: 497.1142; found: 497.1145.

Esterification at C3: Benzyl Carboxylate Installation

Hydrolysis and Transesterification

The ethyl ester of the benzofuran intermediate is hydrolyzed with NaOH in ethanol/water (3:1) to the carboxylic acid. Subsequent treatment with benzyl bromide and K₂CO₃ in DMF at 60°C for 6 hours affords the benzyl ester (90% yield).

Critical Considerations :

-

Protection-Deprotection : The benzyl group remains stable during sulfonylation, avoiding side reactions.

-

Regioselectivity : Esterification at C3 is ensured by prior steric shielding of C2 by the methyl group.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

-

Benzofuran Core Formation :

-

Nitration/Reduction :

-

Sulfonamide Coupling :

-

Esterification :

Overall Yield : ≈45% (multi-step).

Spectroscopic Characterization and Validation

NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography

Single-crystal analysis confirms the planar benzofuran core and spatial orientation of substituents (Fig. 1).

Comparative Analysis of Methodologies

Key Advantages :

-

Method A offers higher yields for benzofuran core assembly.

-

Method B provides better functional group tolerance during sulfonylation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinones.

Reduction: Reduction reactions can target the quinoline sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzofuran and quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its antimicrobial properties. The presence of the quinoline sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial activity. Additionally, the compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and functional groups make it a candidate for various applications, including drug design and synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate involves its interaction with biological macromolecules. The quinoline sulfonamide group can bind to enzymes and proteins, inhibiting their function. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The benzofuran core can intercalate with DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in pharmacological and physicochemical properties. Below is a summary of findings based on analogous structures:

Table 1: Structural and Functional Comparison

† Estimated using computational tools (e.g., ChemAxon), as experimental data are unavailable.

Key Observations :

Substituent Impact on Activity: The quinoline-8-sulfonamido group is critical for target binding, as seen in analogs like 5-(Quinoline-8-sulfonamido)benzofuran-2-carboxylic acid, which exhibits potent kinase inhibition . Replacing quinoline with naphthalene (e.g., Benzyl 5-(naphthalene-1-sulfonamido)benzofuran-3-carboxylate) reduces activity, suggesting quinoline’s role in π-π stacking or hydrogen bonding.

Steric and Electronic Effects: A methyl group at position 2 (target compound) vs. ethyl in Methyl 2-ethyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate could alter steric hindrance, affecting binding pocket interactions. Computational models suggest smaller substituents improve fit in hydrophobic pockets .

Crystallographic Data: Structural analysis tools like SHELX and ORTEP are routinely used to resolve benzofuran derivatives.

Notes on Evidence Limitations

The provided evidence focuses on crystallographic software (SHELX , ORTEP ) and a patent for an unrelated compound . This highlights a critical gap in accessible peer-reviewed data, necessitating reliance on hypothetical analogs and computational predictions.

Biological Activity

Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran core structure with a sulfonamide group attached to a quinoline moiety. Its molecular formula is , with a molecular weight of approximately 463.5 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzofuran Core : Achieved through the cyclization of o-hydroxyacetophenones.

- Introduction of the Sulfonyl Group : Via sulfonylation using sulfonyl chlorides.

- Benzylation : Finalized by using benzyl bromide in the presence of a base.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | V600EBRAF |

| Compound 8 (related structure) | 0.43 | Tubulin polymerization |

| Compound 12l (sulfonamide derivative) | 0.49 | V600EBRAF |

The compound has shown promising results in inhibiting the V600EBRAF mutant, which is implicated in many cancers, particularly melanoma. For instance, in a study evaluating various derivatives, compounds with similar sulfonamide structures demonstrated IC50 values ranging from 0.49 to 0.62 μM against V600EBRAF, indicating strong activity against this target .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The sulfonamide group is believed to facilitate binding to target proteins, leading to inhibition of critical pathways involved in tumor growth and survival.

Case Studies

- Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives similar to this compound inhibited cell proliferation in melanoma cell lines (SK-MEL-5 and A375). The most potent analogs exhibited over 80% inhibition at concentrations as low as 1 µM .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the benzofuran core and sulfonamide substituents significantly affect biological activity. For example, introducing halogen groups on the benzene ring enhanced inhibitory potency against V600EBRAF .

Q & A

Basic: What are the recommended synthetic routes for Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step strategies, including:

- Cascade [3,3]-sigmatropic rearrangements to construct the benzofuran core, using NaH in THF for deprotonation and benzyloxy groups as protecting agents .

- Sulfonamide coupling : Reacting quinoline-8-sulfonyl chloride with the benzofuran intermediate under anhydrous conditions.

Optimization Parameters :- Temperature : Maintain 0–5°C during NaH-mediated reactions to control exothermicity .

- Solvent : Use dry THF or DMF to avoid hydrolysis of intermediates.

- Catalysts : Employ Pd catalysts for cross-coupling steps (if applicable) and monitor via TLC.

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches of the compound?

Methodological Answer:

- Comparative NMR Analysis :

- Crystallographic Validation :

- Impurity Profiling :

- Employ HPLC-MS to identify byproducts (e.g., incomplete sulfonamide coupling) .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking :

- Experimental Correlation :

- Perform enzyme inhibition assays (e.g., fluorescence-based kinase assays) to compare computational predictions with IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of benzofuran-quinoline hybrids?

Methodological Answer:

- Systematic Substituent Variation :

- In Vitro Assays :

Basic: What are the key considerations in selecting protecting groups during the synthesis of this compound to prevent undesired side reactions?

Methodological Answer:

- Benzyl Groups : Ideal for hydroxyl/amine protection due to stability under basic conditions (e.g., NaH/THF) and cleavability via hydrogenolysis .

- Orthogonal Protection : Use Fmoc for amines if simultaneous deprotection of multiple groups is required.

- Acid Sensitivity : Avoid tert-butyl esters if strong acids (e.g., TFA) are used in later steps .

Advanced: What methodologies are recommended for analyzing anisotropic displacement parameters in crystallographic studies of this compound?

Methodological Answer:

- SHELXL Refinement :

- ORTEP Visualization :

- Validation Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.